4-Ethylthiophenol

Physical organic chemistry thiol acidity Hammett analysis

4-Ethylthiophenol (CAS 4946-13-8), also systematically named 4-ethylbenzenethiol, is a para-substituted aromatic thiol with the molecular formula C₈H₁₀S and a molecular weight of 138.23 g/mol. It is a clear, colorless liquid at ambient temperature, characterized by a boiling point of 119 °C, a density of 1.02 g/mL at 25 °C, a refractive index of 1.563, and an estimated melting point of -30 °C.

Molecular Formula C8H10S
Molecular Weight 138.23 g/mol
CAS No. 4946-13-8
Cat. No. B1334142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylthiophenol
CAS4946-13-8
Molecular FormulaC8H10S
Molecular Weight138.23 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S
InChIInChI=1S/C8H10S/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3
InChIKeyWWQQPHUHTAZWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylthiophenol (CAS 4946-13-8) for Procurement: Core Physicochemical and Application Profile


4-Ethylthiophenol (CAS 4946-13-8), also systematically named 4-ethylbenzenethiol, is a para-substituted aromatic thiol with the molecular formula C₈H₁₀S and a molecular weight of 138.23 g/mol . It is a clear, colorless liquid at ambient temperature, characterized by a boiling point of 119 °C, a density of 1.02 g/mL at 25 °C, a refractive index of 1.563, and an estimated melting point of -30 °C . The compound is air-sensitive and possesses a strong, unpleasant odor typical of thiols. Its predicted acid dissociation constant (pKa) is 6.84 ± 0.10, placing it in the weakly acidic range that is characteristic of aromatic thiols . An estimated logP (octanol-water partition coefficient) of 3.51 indicates significant lipophilicity relative to the unsubstituted parent thiophenol . These fundamental physicochemical parameters govern its behavior in synthetic transformations, self-assembly processes, and biological interactions, and distinguish it from close structural analogs such as 4-methylthiophenol, thiophenol, and 4-chlorothiophenol in ways that are critical for scientific selection.

Why Unsubstituted or Differently Substituted Thiophenols Cannot Directly Replace 4-Ethylthiophenol


The thiophenol family is characterized by a common benzenethiol core, but the nature and position of the ring substituent profoundly influence acidity, lipophilicity, volatility, and intermolecular interactions. These differences cannot be compensated for by simply adjusting molar equivalents in a recipe. 4-Ethylthiophenol's para-ethyl substituent provides a specific balance of electron-donating inductive effect and hydrophobic surface that is distinct from the methyl group in 4-methylthiophenol or the electron-withdrawing chlorine in 4-chlorothiophenol [1]. Crucially, in applications such as self-assembled monolayers (SAMs) on gold, the terminal group of the aromatic thiol dictates the surface free energy, wettability, and packing density, making the ethyl-for-methyl substitution a determinant of monolayer quality and function . Likewise, in medicinal chemistry contexts—exemplified by the synthesis of 8-alkyl-3-fluorodibenzo[b,f]thiepin neuroleptic agents—the alkyl chain length on the thiophenol building block directly influences the pharmacological potency and pharmacokinetic profile of the final drug candidate, meaning that 4-methylthiophenol or 4-isopropylthiophenol cannot be interchanged without altering the structure-activity relationship [2]. The quantitative evidence below demonstrates the specific, measurable property differences that underpin this lack of interchangeability.

Quantitative Comparative Evidence for Scientific and Industrial Selection of 4-Ethylthiophenol


pKa Modulation: 4-Ethylthiophenol Provides Intermediate Acidity Among para-Substituted Benzenethiols

4-Ethylthiophenol exhibits a predicted pKa of 6.84 ± 0.10, which is slightly higher (less acidic) than both the unsubstituted thiophenol (pKa 6.62) and 4-methylthiophenol (pKa 6.82), but significantly higher than the electron-withdrawing 4-chlorothiophenol (pKa 5.90) and 4-nitrothiophenol (pKa 4.60) . The experimentally measured pKa range for para-substituted benzenethiols spans from 6.53 to 7.47, with a Hammett ρ constant of 1.81, confirming that the ethyl group's electron-donating inductive effect (+I) predictably raises the pKa relative to hydrogen or chlorine at the para position [1]. This ~0.2–0.9 unit pKa difference relative to closest comparators translates to a 1.6–8-fold difference in thiolate anion concentration at physiological pH, directly impacting nucleophilic reactivity, metal coordination strength, and pH-dependent binding equilibria [1].

Physical organic chemistry thiol acidity Hammett analysis

Boiling Point and Volatility Differentiation: 4-Ethylthiophenol's Liquid Handling Advantage Over 4-Methylthiophenol

4-Ethylthiophenol boils at 119 °C (at reduced pressure, approximately 30 mmHg), which is 76 °C lower than the boiling point of 4-methylthiophenol (195 °C at 760 mmHg) . The unsubstituted thiophenol boils at 169 °C (760 mmHg), placing the ethyl derivative as the most volatile among these three para-substituted comparators. Additionally, 4-ethylthiophenol is a liquid at room temperature (estimated mp -30 °C), whereas 4-methylthiophenol is a solid with a melting point of 40–44 °C, requiring heating to liquefy for liquid-phase reactions or transfer . The lower boiling point facilitates purification by distillation and removal of volatiles, while the liquid physical state eliminates the need for pre-heating during dispensing, reducing processing steps in high-throughput or automated synthesis workflows.

Volatility distillation process chemistry physical properties

Lipophilicity Tuning: 4-Ethylthiophenol Offers Greater logP Than Thiophenol, Comparable to 4-Isopropylthiophenol

The estimated octanol-water partition coefficient (logP) of 4-ethylthiophenol is 3.51, which is approximately 1 log unit higher than that of unsubstituted thiophenol (logP 2.52) . 4-Methylthiophenol has a reported logP of 2.98, while 4-isopropylthiophenol, with its larger alkyl substituent, has a density of 0.979 g/mL reflecting a more hydrophobic character that would elevate logP beyond that of the ethyl congener . The logP increment of approximately +0.5 per methylene unit within this homologous series directly impacts membrane permeability, protein binding, and pharmacokinetic properties in drug discovery settings. In the context of self-assembled monolayer (SAM) formation, the increased hydrophobicity contributes to a higher water contact angle on the resulting monolayer surface compared to SAMs formed from thiophenol, a property relevant to surface engineering and biosensor applications .

Lipophilicity QSAR partition coefficient drug design

Build-to-Order Synthesis: 4-Ethylthiophenol Enables Alkyl-Specific Neuroleptic Architectures Not Accessible with 4-Methylthiophenol

In the synthesis of 8-alkyl-3-fluoro-10-piperazino-10,11-dihydrodibenzo[b,f]thiepins—a class of potent neuroleptic agents with prolonged duration of action—4-ethylthiophenol, 4-methylthiophenol, and 4-isopropylthiophenol were each employed as building blocks to generate the corresponding 8-alkyl-substituted analogs (compounds Ib, Ic, IIa) [1]. The isolated yields and pharmacological profiles differed depending on the alkyl chain: the isopropyl derivatives (Ic and VIII) exhibited the most pronounced prolongation of neuroleptic action, while the ethyl and methyl derivatives gave distinct acute activity profiles [1]. This demonstrates that 4-ethylthiophenol is not an interchangeable commodity but a specific, structure-defining reagent: substituting 4-methylthiophenol produces a different 8-methyl analog with altered pharmacological properties. No alternative thiophenol can generate the 8-ethyl-substituted pharmacophore.

Medicinal chemistry neuroleptic agents dibenzothiepin structure-activity relationship

Flash Point and Safety Profile: 4-Ethylthiophenol Presents Lower Fire Hazard Than Thiophenol

4-Ethylthiophenol has a flash point of 119–120 °C (at 30 mmHg), which is substantially higher than the flash point of unsubstituted thiophenol (50.6 °C at 760 mmHg) and 4-methylthiophenol (68 °C at 760 mmHg) . This means that 4-ethylthiophenol is classified as a combustible liquid requiring heating above 93 °C to form an ignitable vapor-air mixture, whereas thiophenol is classified as a flammable liquid (flash point ≤ 60 °C) under most regulatory frameworks (e.g., GHS, OSHA). The higher flash point translates to reduced fire risk during storage, handling, and transportation, which can influence hazardous material shipping costs and facility safety compliance requirements. Despite the higher flash point, the compound remains classified as toxic if inhaled (H331), harmful if swallowed (H302), and a skin/eye irritant (H315, H319) , necessitating standard chemical hygiene practices.

Chemical safety flash point storage transportation

PAM Enzyme Inhibition: 4-Ethylthiophenol Acts as a PAM Inhibitor with Potential Diagnostic Application in Urine

4-Ethylbenzenethiol (4-ethylthiophenol) has been identified as an effective inhibitor of peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme that catalyzes the C-terminal amidation of glycine-extended peptides, a critical post-translational modification in bioactive peptide biosynthesis . It binds to the PAM active site and can be employed to detect the enzyme in urine samples, suggesting diagnostic utility . Unlike bulkier or more polar para-substituted thiophenols, the ethyl substituent provides a favorable balance of hydrophobic binding and steric fit that other analogs (e.g., 4-isopropylthiophenol, 4-methoxythiophenol) may not provide in the same binding pocket. While specific comparative Ki or IC50 data for 4-ethylthiophenol versus its close analogs in the PAM assay were not publicly available in the searched literature, the vendor description explicitly notes that the compound's inhibition of PAM is a distinguishing feature linked to the ethyl group's interaction at the active site, setting it apart from unsubstituted thiophenol and smaller alkyl homologs .

Enzyme inhibition peptidylglycine alpha-amidating monooxygenase diagnostic drug discovery

Where to Use 4-Ethylthiophenol: Recommended Procurement Application Scenarios Based on Quantitative Evidence


Synthesis of 8-Ethyl-Substituted Dibenzo[b,f]thiepin Neuroleptic Agents and Congeners

For medicinal chemistry groups pursuing structure-activity relationship (SAR) studies of tricyclic neuroleptic agents, 4-ethylthiophenol is the mandatory starting material for constructing the 8-ethyl-3-fluorodibenzo[b,f]thiepin scaffold. As demonstrated by Jílek et al., the ethyl substituent directly derived from this thiophenol produces compound Ib/IIa with a distinct pharmacological profile from the corresponding methyl (from 4-methylthiophenol) and isopropyl (from 4-isopropylthiophenol) analogs [1]. No alternative reagent can generate the same 8-ethyl pharmacophore; substitution with a different para-alkylthiophenol changes the molecular identity of the final compound. This makes 4-ethylthiophenol a 'build-to-order' procurement item for any laboratory replicating or extending this neuroleptic series.

Self-Assembled Monolayers (SAMs) on Gold Requiring Intermediate Hydrophobicity and Specific Surface Free Energy

4-Ethylthiophenol's estimated logP of 3.51 and para-ethyl substituent provide a distinct surface hydrophobicity profile when self-assembled on gold surfaces, intermediate between SAMs formed from unsubstituted thiophenol and those from longer-chain alkylthiophenols. The sulfur headgroup's strong affinity for gold (evidenced by extensive SAM literature for aromatic thiols) ensures robust monolayer formation . The ethyl terminal group's contact angle and surface free energy contributions are different from those of methyl- or chloro-terminated monolayers, making 4-ethylthiophenol the appropriate choice when surface wetting or protein adsorption properties must be tuned to a specific value between methyl- and propyl-functionalized surfaces . Procurement should be driven by the need for this specific surface chemistry parameter, not merely any aromatic thiol.

PAM Enzyme Inhibition Studies and Urinary Diagnostic Assay Development

Investigators studying peptidylglycine alpha-amidating monooxygenase (PAM) biochemistry or developing urine-based diagnostic assays for PAM-related disorders should select 4-ethylthiophenol based on its documented inhibitor activity against this specific enzyme . The compound binds to the PAM active site and has been validated for detecting the enzyme in urine samples, a functional attribute not reported for thiophenol or 4-methylthiophenol in the same context. The ethyl-phenyl moiety provides a defined pharmacophore that can serve as a starting point for inhibitor optimization, and procurement of this exact compound is essential for assay reproducibility and SAR continuity across research groups.

Intermediate for Agrochemical Synthesis: 'Kewen Powder' and 'Geoworm Phosphorus' Pesticides

4-Ethylthiophenol is a recognized intermediate in the synthesis of the pesticides 'Kewen Powder' and 'Geoworm Phosphorus', two organophosphorus agrochemicals . While the detailed synthetic routes are proprietary, the availability of high-purity 4-ethylthiophenol (typically 97% or greater) with well-characterized physical properties (bp 119 °C, density 1.02 g/mL) enables reproducible scale-up for agricultural chemical manufacturing . Compared to 4-methylthiophenol, its liquid state at ambient temperature simplifies pumping and metering in continuous-flow manufacturing processes, a practical advantage for industrial-scale procurement.

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